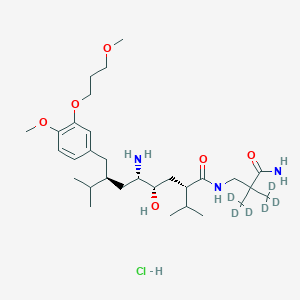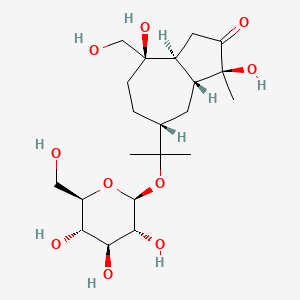
CAL-130 (Hydrochloride)
Overview
Description
CAL-130 Hydrochloride is a potent and selective PI3Kδ and PI3Kγ inhibitor . It has a molecular formula of C23H23ClN8O . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of CAL-130 Hydrochloride consists of 33 heavy atoms . The compound has a molecular weight of 462.9 g/mol . The InChIKey of CAL-130 Hydrochloride is XEUIGTXAJSGCRB-UQKRIMTDSA-N .Physical And Chemical Properties Analysis
CAL-130 Hydrochloride has a molecular weight of 462.9 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of CAL-130 Hydrochloride are 462.1683351 g/mol . The topological polar surface area of the compound is 125 Ų .Scientific Research Applications
CAL-130 (Hydrochloride) Scientific Research Applications
Immunology: Given that p110γ is primarily expressed in leukocytes, CAL-130 Hydrochloride’s role in modulating immune responses is of significant interest. It has potential applications in studying immune cell signaling and could be used to investigate the effects of PI3K inhibition on various immune-related conditions .
Metabolic Studies: The PI3K pathway is also implicated in metabolic control within cells. By inhibiting p110γ and p110δ, CAL-130 Hydrochloride can be used to study the impact of these enzymes on cellular metabolism, which could lead to insights into metabolic disorders .
Mechanism of Action
Target of Action
CAL-130 (Hydrochloride) primarily targets the phosphoinositide 3-kinases (PI3Ks), specifically the PI3Kδ and PI3Kγ isoforms. These enzymes play crucial roles in cellular functions such as growth, proliferation, differentiation, and survival .
Mode of Action
CAL-130 inhibits the activity of PI3Kδ and PI3Kγ with high specificity, having IC50 values of 1.3 nM and 6.1 nM, respectively . By binding to the ATP-binding site of these kinases, CAL-130 prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways that are essential for cell survival and proliferation.
Biochemical Pathways
The inhibition of PI3Kδ and PI3Kγ by CAL-130 affects several key signaling pathways, including the AKT/mTOR pathway. This pathway is critical for regulating cell growth and survival. By blocking PI3K activity, CAL-130 reduces AKT phosphorylation, leading to decreased mTOR signaling. This results in the inhibition of cell growth and induction of apoptosis in cancer cells .
Result of Action
At the molecular level, CAL-130’s inhibition of PI3Kδ and PI3Kγ leads to reduced PIP3 levels, decreased AKT activation, and subsequent downregulation of mTOR signaling. This cascade of events results in the inhibition of cell proliferation and induction of apoptosis. At the cellular level, these effects translate to reduced tumor growth and potential tumor regression in cancer models .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of CAL-130. For instance, the compound’s stability in biological fluids and its interaction with plasma proteins can affect its bioavailability and therapeutic effectiveness. Additionally, the tumor microenvironment, which often exhibits hypoxia and acidic conditions, may impact the drug’s action and distribution within the body.
Safety and Hazards
properties
IUPAC Name |
2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O.ClH/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20;/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUIGTXAJSGCRB-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CAL-130 (Hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)

![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)




![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/no-structure.png)


![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)
